An In-depth Technical Guide to 1,2-Difluorobenzene: Core Physical and Chemical Properties
An In-depth Technical Guide to 1,2-Difluorobenzene: Core Physical and Chemical Properties
For Researchers, Scientists, and Drug Development Professionals
Introduction
1,2-Difluorobenzene, also known as ortho-difluorobenzene, is an aromatic organic compound with the chemical formula C₆H₄F₂.[1][2] It is a colorless, flammable liquid that serves as a versatile building block in organic synthesis and as a specialized solvent.[3][4] Its unique properties, including a high dielectric constant, make it particularly valuable in the fields of materials science, agrochemicals, and pharmaceuticals.[3][4] This guide provides a comprehensive overview of the core physical and chemical properties of 1,2-difluorobenzene, along with relevant experimental protocols and applications.
Physical Properties
The physical characteristics of 1,2-difluorobenzene are well-documented, providing a foundation for its application in various experimental and industrial settings. These properties are summarized in the tables below.
General and Physical Properties
| Property | Value |
| Appearance | Colorless liquid[3][4] |
| Molecular Formula | C₆H₄F₂[1][5] |
| Molecular Weight | 114.09 g/mol [1][5] |
| CAS Number | 367-11-3[1][5] |
| Melting Point | -34 °C[3][6] |
| Boiling Point | 92 °C[3][6] |
| Density | 1.158 g/mL at 25 °C[6][7] |
| Solubility in Water | 1.14 g/L (insoluble)[3] |
| Solubility in Organic Solvents | Soluble in ethanol, acetone, and diethyl ether[8] |
Optical and Electrical Properties
| Property | Value |
| Refractive Index (n20/D) | 1.443[6][7] |
| Dielectric Constant (ε₀) | 13.8 at 300 K[3] |
| Dipole Moment | 2.53 D[9] |
Safety and Handling
| Property | Value |
| Flash Point | 2.2 °C (36 °F)[6][10] |
| Vapor Pressure | 56.6 mmHg at 25 °C[11] |
| Stability | Stable under normal conditions[6][12] |
| Incompatibilities | Strong oxidizing agents[6][12] |
Chemical Properties
1,2-Difluorobenzene exhibits a range of chemical behaviors that are of interest to synthetic chemists and drug development professionals.
Reactivity and Stability: The compound is generally stable but is highly flammable and should be handled with care, especially given its low flash point.[6][11][12] It is incompatible with strong oxidizing agents.[6][12]
Role as a Solvent: Due to its high dielectric constant and weakly coordinating nature, 1,2-difluorobenzene is an excellent solvent for electrochemical studies of transition metal complexes.[3][13] It offers a useful potential window for such analyses.[13]
Synthetic Applications: 1,2-Difluorobenzene is a valuable precursor in organic synthesis. It can undergo acylation to form 3',4'-difluoropropiophenone and is a key starting material for the synthesis of the antiplatelet drug Ticagrelor.[3][10] It is also used to produce the liquid crystal intermediate 2,3-difluorobenzaldehyde.[10]
Biological Activity: Research has indicated that 1,2-difluorobenzene may act as a potent inhibitor of the NMDA receptor and possesses anaesthetic properties.[3][6][12]
Experimental Protocols
Synthesis of 1,2-Difluorobenzene via the Balz-Schiemann Reaction
The Balz-Schiemann reaction is a common method for preparing fluorinated aromatic compounds, including 1,2-difluorobenzene.[3] The process involves the diazotization of an aromatic amine followed by thermal or photochemical decomposition of the resulting diazonium salt in the presence of a fluoride source.[3][14]
A recent development in this synthesis involves a photochemically induced fluorodediazoniation step in a continuous flow mode.[14][15][16][17] This method offers a cleaner reaction profile and higher product selectivity.[14][15][17]
Methodology:
-
Diazotization: 2-Fluoroaniline is reacted with a diazotizing agent, such as nitrous acid (generated in situ from sodium nitrite and an acid), in the presence of a fluoride source like hydrogen fluoride-pyridine (HF/pyridine).[3][14] This reaction is highly exothermic and is often performed in a continuous flow reactor for better temperature control and safety.[14]
-
Fluorodediazoniation: The in situ-generated diazonium salt is then subjected to photolysis.[14] A high-power 365 nm LED is an effective light source for this step, promoting the decomposition of the diazonium salt and the formation of 1,2-difluorobenzene.[14][15][17] This photochemical approach can achieve high product selectivity (≥95%) at full conversion with a short residence time.[14][15][17]
Caption: The Balz-Schiemann reaction for the synthesis of 1,2-difluorobenzene.
Use in Electrochemical Analysis
1,2-Difluorobenzene's properties make it a suitable solvent for electrochemical studies.[3][13]
Experimental Workflow:
-
Electrolyte Solution Preparation: A supporting electrolyte, such as tetrabutylammonium hexafluorophosphate (TBAH), is dissolved in purified 1,2-difluorobenzene to a typical concentration of 0.1 M.[13]
-
Analyte Addition: The transition metal complex to be studied is added to the electrolyte solution.
-
Electrochemical Cell Setup: A standard three-electrode cell is used, consisting of a working electrode (e.g., platinum or glassy carbon), a reference electrode (e.g., silver/silver chloride), and a counter electrode (e.g., platinum wire).
-
Data Acquisition: Cyclic voltammetry or other electrochemical techniques are performed to investigate the redox properties of the metal complex. The high dielectric constant of 1,2-difluorobenzene helps to solvate ionic species generated during the electrochemical process.[3][13]
Caption: Workflow for electrochemical analysis using 1,2-difluorobenzene as a solvent.
Role in Drug Development
1,2-Difluorobenzene is a crucial starting material in the synthesis of Ticagrelor, a P2Y12 receptor antagonist used to prevent blood clots.[10] The synthesis of a key intermediate, (1R,2S)-2-(3,4-difluorophenyl)cyclopropanamine, begins with 1,2-difluorobenzene.[10]
Caption: Role of 1,2-difluorobenzene in the synthesis of Ticagrelor.
Conclusion
1,2-Difluorobenzene is a compound with a unique and valuable set of physical and chemical properties. Its high dielectric constant, utility as a non-coordinating solvent, and role as a synthetic precursor make it an important substance for researchers in chemistry, materials science, and drug development. A thorough understanding of its properties and reaction protocols is essential for its safe and effective use in a laboratory and industrial context.
References
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